(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate
Overview
Description
. This compound is a derivative of ribose, a crucial sugar in the biochemistry of living organisms. It is often used in organic synthesis and as a building block in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of D-ribose. The process begins with the protection of the hydroxyl groups of D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar acetylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield D-ribose and acetic acid.
Reduction: It can be reduced to form deacetylated derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include D-ribose, deacetylated derivatives, and various substituted ribose compounds .
Scientific Research Applications
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleosides and nucleotides.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate involves its conversion to D-ribose, which is a key component in various biochemical pathways. D-ribose is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. The compound’s acetoxy groups facilitate its transport and metabolism within cells .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetra-O-acetyl-D-glucopyranose
- 1,2,3,5-Tetra-O-acetyl-D-xylofuranose
- 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Uniqueness
(3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of multiple acetoxy groups, which enhance its reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
[(2R,3R,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-PFGBXZAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401289952 | |
Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28708-32-9 | |
Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28708-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetra-O-acetyl-D-ribofuranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028708329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Ribofuranose, 1,2,3,5-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401289952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetra-O-acetyl-D-ribofuranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a reliable and efficient method to determine the purity of ribofuranose tetraacetate during its production?
A1: A recent study [] proposes a rapid and efficient method for determining the purity of ribofuranose tetraacetate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method employs a C8 column as the stationary phase and a mixture of acetonitrile (CH3CN), water (H2O), and tetrahydrofuran (C4H8O) as the mobile phase. The detection is carried out at a wavelength of 210 nm. This method demonstrated high accuracy and precision, making it suitable for quality control in ribofuranose tetraacetate production.
Q2: Can you describe a novel approach to synthesizing ribofuranose tetraacetate from inosine?
A2: A recent study [] details a novel synthetic route for ribofuranose tetraacetate using inosine as the starting material. This method utilizes a heterogeneous catalyst, specifically NaY zeolite-supported heteropoly acid H3PW12O40 (PW12), for the reaction between inosine and acetic anhydride. This approach achieved a high yield of 92.3% ribofuranose tetraacetate, showcasing its potential for efficient and scalable production.
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